molecular formula C11H17NO3 B13067853 3-(5-Methylmorpholin-3-YL)cyclohexane-1,2-dione

3-(5-Methylmorpholin-3-YL)cyclohexane-1,2-dione

Cat. No.: B13067853
M. Wt: 211.26 g/mol
InChI Key: LBSQUNMCDFPJPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione typically involves the reaction of a morpholine derivative with a cyclohexane-1,2-dione precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic addition to the cyclohexane-1,2-dione . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce diols .

Scientific Research Applications

3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione is unique due to its combined morpholine and cyclohexane-dione structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .

Biological Activity

The compound 3-(5-Methylmorpholin-3-YL)cyclohexane-1,2-dione is a derivative of cyclohexane-1,2-dione and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its role as an enzyme inhibitor, its antibacterial properties, and its potential therapeutic applications against various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H17NO3\text{C}_{11}\text{H}_{17}\text{N}\text{O}_{3}

This compound features a morpholine ring, which is known for enhancing solubility and bioavailability in pharmacological applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Specifically, it has been noted for its ability to inhibit Class I PI3-kinase enzymes, which are crucial in various signaling pathways related to cell growth and survival. This inhibition suggests potential applications in cancer therapy, as PI3-kinase is often implicated in tumorigenesis .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. In studies comparing various derivatives of cyclohexane-1,2-dione, some complexes demonstrated medium-level antibacterial activity against Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium . The mechanism of action may involve the chelation of metal ions essential for bacterial growth.

Bacterial StrainActivity Level
Escherichia coliMedium
Staphylococcus aureusMedium
Salmonella typhimuriumMedium

Case Studies

Recent studies have highlighted the biological relevance of this compound in treating specific conditions:

  • Cancer Research : In vitro studies have shown that derivatives of cyclohexane-1,2-dione can inhibit the proliferation of cancer cell lines. The compound's ability to modulate PI3K signaling pathways suggests a potential role in cancer therapeutics .
  • Antimicrobial Studies : A series of experiments demonstrated that the compound exhibits promising antibacterial properties comparable to established antibiotics. This opens avenues for developing new antimicrobial agents .

The biological activity of this compound is largely attributed to its structural features that allow for effective interaction with target enzymes and bacterial proteins:

  • Enzyme Interaction : The morpholine moiety may facilitate binding to active sites on enzymes, inhibiting their function.
  • Metal Ion Chelation : Similar compounds have shown the ability to chelate metal ions necessary for bacterial metabolism and growth .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-(5-methylmorpholin-3-yl)cyclohexane-1,2-dione

InChI

InChI=1S/C11H17NO3/c1-7-5-15-6-9(12-7)8-3-2-4-10(13)11(8)14/h7-9,12H,2-6H2,1H3

InChI Key

LBSQUNMCDFPJPU-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)C2CCCC(=O)C2=O

Origin of Product

United States

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